Cefditoren

Catalog No.
S523077
CAS No.
117467-28-4
M.F
C19H18N6O5S3
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefditoren

CAS Number

117467-28-4

Product Name

Cefditoren

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C19H18N6O5S3

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1

InChI Key

KMIPKYQIOVAHOP-YLGJWRNMSA-N

SMILES

Array

solubility

Soluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Synonyms

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester, CDTR-PI, cefditoren pivoxil, ME 1207, ME-1207, Spectracef

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

The exact mass of the compound Spectracef is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759098. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cefditoren pivoxil is an orally bioavailable, prodrug-formulated third-generation aminothiazolyl cephalosporin widely procured for the development of advanced antibacterial therapeutics. Structurally characterized by a unique C-3 methylthiazolyl-ethenyl moiety, it is designed to undergo rapid hydrolysis by intestinal esterases to release the active cefditoren compound. In a procurement and formulation context, cefditoren pivoxil presents specific handling requirements due to its highly lipophilic nature and poor aqueous solubility (<0.1 mg/mL in standard buffers), often necessitating specialized co-solvents like DMF or DMSO for analytical stock solutions. Its primary industrial value lies in its potent, broad-spectrum activity against human-adapted respiratory pathogens, making it a critical active pharmaceutical ingredient (API) and reference standard for combating beta-lactamase-producing and penicillin-resistant bacterial strains .

Substituting cefditoren pivoxil with older, more common third-generation oral cephalosporins like cefixime or cefdinir frequently compromises efficacy against resistant respiratory pathogens. The non-interchangeability stems from cefditoren's distinct binding affinity to altered Penicillin-Binding Proteins (PBPs), particularly PBP 2x and 2b in Streptococcus pneumoniae and ftsI-mutated Haemophilus influenzae. While generic in-class substitutes suffer from elevated Minimum Inhibitory Concentrations (MICs) and reduced bactericidal kinetics against these resistant strains, cefditoren maintains potent cidal activity. Consequently, for pharmaceutical developers and clinical researchers targeting penicillin-resistant S. pneumoniae (PRSP) or formulating next-generation oral antibiotics, relying on generic baseline cephalosporins will result in sub-therapeutic target attainment and higher clinical failure rates [1].

Superior MIC90 against Penicillin-Resistant S. pneumoniae (PRSP)

In comparative antimicrobial surveillance, cefditoren demonstrates significantly higher intrinsic potency against penicillin-resistant S. pneumoniae compared to standard procurement alternatives like cefdinir and cefuroxime [1].

Evidence DimensionMIC90 (µg/mL) against PRSP
Target Compound Data0.5 µg/mL
Comparator Or BaselineCefdinir and Cefuroxime (>2.0 to 8.0 µg/mL)
Quantified Difference4- to 16-fold lower MIC90 for Cefditoren
ConditionsIn vitro broth microdilution susceptibility testing

Dictates the selection of Cefditoren API over older cephalosporins when formulating oral therapeutics intended for resistant community-acquired respiratory infections.

Rapid Bactericidal Kinetics (Time-Kill)

Cefditoren is distinguished from other oral beta-lactams by its rapid bactericidal activity, achieving a significant reduction in bacterial load within a tight timeframe, whereas comparators act bacteriostatically under the same conditions [1].

Evidence DimensionLog10 CFU reduction at 4 hours (at 2x MIC)
Target Compound Data≥3 log10 reduction (bactericidal)
Comparator Or BaselineCefixime and Cefpodoxime (<3 log10 reduction, bacteriostatic)
Quantified DifferenceAchievement of bactericidal threshold vs. failure to achieve threshold
ConditionsIn vitro time-kill assay against penicillin-susceptible and resistant S. pneumoniae

Provides a critical pharmacodynamic differentiator for researchers requiring a rapid-acting reference standard for time-kill assays.

Bioavailability Dependency and Formulation Processability

As a prodrug, cefditoren pivoxil exhibits highly variable absorption that is strongly dependent on lipid co-administration, requiring specific formulation strategies (e.g., lipid excipients, solid dispersions) to optimize systemic exposure [1].

Evidence DimensionPharmacokinetic exposure (AUC and Cmax)
Target Compound Data+70% AUC and +50% Cmax with high-fat meal
Comparator Or BaselineFasting state administration (14-16% absolute bioavailability)
Quantified Difference70% increase in AUC over baseline
ConditionsHuman pharmacokinetic studies comparing high-fat meal co-administration vs. fasting state

Alerts formulation scientists that standard aqueous-based dosage forms are insufficient, driving the procurement of specialized lipid or cyclodextrin excipients.

Solvent Compatibility and Analytical Handling

Cefditoren pivoxil is practically insoluble in water, requiring precise solvent selection for analytical and assay preparation to prevent precipitation and ensure reproducible dosing.

Evidence DimensionSolubility limit (mg/mL)
Target Compound Data15 mg/mL in DMF; 10 mg/mL in DMSO
Comparator Or BaselineAqueous buffers (≤0.16 mg/mL)
Quantified Difference>90-fold higher solubility in organic solvents vs. aqueous buffers
ConditionsStandard laboratory solvent screening at pH 7.2

Essential for analytical chemists to establish reliable stock solutions and avoid costly assay failures due to API precipitation.

Advanced Oral Solid Dosage Formulation

Due to its low aqueous solubility and lipid-dependent bioavailability, cefditoren pivoxil is a prime candidate for formulation research involving ternary solid dispersions, lecithin complexation, and sub-micro-emulsions to enhance gastrointestinal absorption [1].

Antimicrobial Resistance (AMR) Reference Standard

With its superior MIC90 profile against PRSP and ftsI-mutated Haemophilus influenzae, cefditoren is procured as a critical benchmark comparator in in vitro susceptibility panels evaluating novel beta-lactamase inhibitors or next-generation antibiotics [2].

Prodrug Hydrolysis and Esterase Assays

As a pivoxil ester that relies on intestinal wall esterases for conversion to the active moiety, it serves as a highly relevant model compound in pharmacokinetic studies assessing prodrug activation, intestinal permeability, and pivalate-induced carnitine depletion [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

506.05008122 Da

Monoisotopic Mass

506.05008122 Da

Heavy Atom Count

33

Appearance

Off-White to Pale Yellow Solid

Melting Point

127-129 °C
127 - 129 °C

UNII

81QS09V3YW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

For the treatment of mild to moderate infections in adults and adolescents (12 years of age or older) which are caused by susceptible strains of microorganisms in acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Cephalosporins

Pharmacology

Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117467-28-4

Absorption Distribution and Excretion

Following oral administration, cefditoren pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to cefditoren by esterases. Under fasting conditions, the estimated absolute bioavailability of cefditoren pivoxil is approximately 14%. The absolute bioavailability of cefditoren pivoxil administered with a low fat meal (693 cal, 14 g fat, 122 g carb, 23 g protein) is 16.1 ± 3.0%.
Pivalate is mainly eliminated (>99%) through renal excretion, nearly exclusively as pivaloylcarnitine.
9.3 ± 1.6 L
renal cl=4-5 L/h [oral administration]

Metabolism Metabolites

Hydrolysis of cefditoren pivoxil to its active component, cefditoren, results in the formation of pivalate. Cefditoren is not appreciably metabolized.

Wikipedia

Cefditoren

Biological Half Life

Mean terminal elimination half-life is 1.6 ± 0.4 hours in young healthy adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types